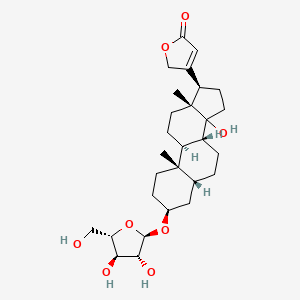

Digitoxigenin arabinoside

CAS No.: 78614-49-0

Cat. No.: VC1714704

Molecular Formula: C28H42O8

Molecular Weight: 506.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78614-49-0 |

|---|---|

| Molecular Formula | C28H42O8 |

| Molecular Weight | 506.6 g/mol |

| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

| Standard InChI | InChI=1S/C28H42O8/c1-26-8-5-17(35-25-24(32)23(31)21(13-29)36-25)12-16(26)3-4-20-19(26)6-9-27(2)18(7-10-28(20,27)33)15-11-22(30)34-14-15/h11,16-21,23-25,29,31-33H,3-10,12-14H2,1-2H3/t16-,17+,18-,19+,20-,21+,23+,24-,25-,26+,27-,28?/m1/s1 |

| Standard InChI Key | VFQLNJQAASSPQR-IOPHKGALSA-N |

| Isomeric SMILES | C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O |

| SMILES | CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(O6)CO)O)O |

| Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(O6)CO)O)O |

Introduction

Physical and Chemical Properties

The physical properties of digitoxigenin arabinoside can be inferred from related cardiac glycosides. As a glycoside, it likely exhibits greater water solubility than the parent aglycone (digitoxigenin) due to the hydrophilic nature of the arabinose sugar .

The stability of the glycosidic bond in digitoxigenin arabinoside is influenced by pH conditions. Studies on related neoglycosides indicate that these compounds may undergo hydrolysis under acidic conditions while displaying greater stability at neutral and basic pH values . This property has implications for both pharmaceutical formulation and the compound's behavior in different physiological environments.

Synthesis Approaches

Synthesis of digitoxigenin arabinoside can potentially be achieved through several methods, drawing on approaches documented for similar cardiac glycosides. One significant approach involves the neoglycorandomization technique, which enables the formation of glycosidic bonds between reducing sugars and secondary alkoxylamines .

The traditional synthetic pathway for preparing digitoxigenin glycosides typically involves:

-

Obtaining digitoxigenin from natural sources or through hydrolysis of digitoxin

-

Protection of reactive hydroxyl groups

-

Glycosylation with activated sugar derivatives

More innovative approaches might utilize chemoenzymatic methods, which employ glycosyltransferase enzymes to facilitate the precise attachment of sugar moieties to the aglycone scaffold .

Pharmacological Properties

Mechanism of Action

Like other cardiac glycosides, digitoxigenin arabinoside is expected to act primarily through inhibition of the sodium-potassium activated adenosine triphosphatase (Na+/K+-ATPase) in myocardial tissue . This inhibition leads to:

-

Increased intracellular sodium concentration

-

Activation of the sodium-calcium exchange mechanism

-

Elevated intracellular calcium levels

This cascade of events results in the characteristic cardiac effects associated with cardiac glycosides: increased force of cardiac contraction without corresponding increases in oxygen consumption .

Structure-Activity Relationship

The presence of arabinose in digitoxigenin arabinoside likely modifies the pharmacological profile compared to other digitoxigenin derivatives. Research on related cardiac glycosides suggests that the sugar component influences:

The specific impact of the arabinose moiety, as opposed to other sugars like digitoxose or glucose, warrants further investigation to fully elucidate its contribution to the compound's biological activity.

Biological Activities

Cardiac Effects

As a cardiac glycoside, digitoxigenin arabinoside likely exhibits the classic cardiac effects associated with this class of compounds:

-

Positive inotropic effect (increased cardiac contractility)

-

Negative chronotropic effect (decreased heart rate)

-

Negative dromotropic effect (decreased conduction velocity)

These effects form the basis for the potential therapeutic application of digitoxigenin arabinoside in heart failure and related cardiovascular conditions.

Comparative Cytotoxicity

Table 1: Comparative Cytotoxicity of Cardiac Glycosides Against Cancer Cell Lines

*Note: Specific cytotoxicity data for digitoxigenin arabinoside requires further investigation.

Analytical Methods for Identification

Identification and characterization of digitoxigenin arabinoside can be accomplished through various analytical techniques, including:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Particularly useful for determining the anomeric configuration (α or β) of the glycosidic bond

-

Mass Spectrometry (MS): Enables precise molecular weight determination and structural elucidation

-

Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Allows for separation and quantification

-

Thin-Layer Chromatography (TLC): Useful for rapid analysis and comparison with reference compounds

Structure-Activity Relationships

Importance of Sugar Moiety

The arabinose component of digitoxigenin arabinoside plays a crucial role in determining the compound's pharmacological profile. Studies on related cardiac glycosides have demonstrated that modifications to the sugar portion can:

Table 2: Effect of Sugar Modification on Cardiac Glycoside Properties

| Sugar Modification | Effect on Na+/K+-ATPase Inhibition | Effect on Cytotoxicity | Effect on Pharmacokinetics |

|---|---|---|---|

| Monosaccharides vs. trisaccharides | Variable potency | Variable potency and specificity | Altered absorption and distribution |

| L-sugars vs. D-sugars | Differential binding | Different cellular selectivity | Modified metabolism |

| Deoxy sugars | Often enhanced potency | Enhanced cytotoxicity in some cases | Variable effects |

Research Status and Future Directions

Current research on digitoxigenin arabinoside remains limited, with significant gaps in our understanding of its specific properties compared to other cardiac glycosides. Future research directions should include:

-

Comprehensive structural characterization using advanced spectroscopic techniques

-

Detailed evaluation of pharmacokinetic properties

-

Comparative studies of cardiac effects relative to established cardiac glycosides

-

Investigation of anticancer potential across diverse tumor types

-

Exploration of structure-activity relationships through systematic modification of both the sugar and aglycone portions

-

Development of synthetic methodologies for efficient and stereoselective preparation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume